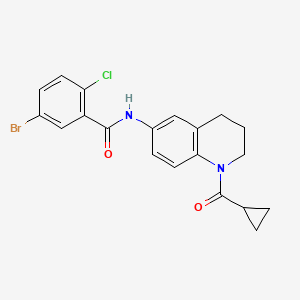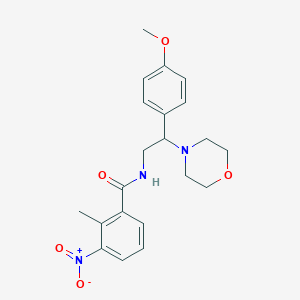
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide
Übersicht
Beschreibung
The compound “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methyl-3-nitrobenzamide” is a complex organic molecule. It contains a methoxyphenyl group, a morpholinoethyl group, a methyl group, and a nitrobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group suggests that the compound could exhibit resonance, which would affect its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The nitro group is typically reactive and could undergo reduction reactions. The morpholinoethyl group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar methyl group could affect its solubility. The compound’s melting and boiling points, density, and other properties could be determined experimentally .Wirkmechanismus
MN-64 inhibits the activity of PDE4 by binding to the enzyme's active site. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates inflammation. The compound has also been shown to induce autophagy and apoptosis in cancer cells by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MN-64 have been extensively studied. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. MN-64 has also been shown to induce autophagy and apoptosis in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MN-64 has several advantages for lab experiments, including its small molecular weight and ease of synthesis. The compound is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, MN-64 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
MN-64 has several potential future directions for scientific research. The compound could be further studied for its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. MN-64 could also be studied for its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound could be modified to improve its solubility and reduce its potential toxicity.
Wissenschaftliche Forschungsanwendungen
MN-64 has been used in scientific research to study various biological processes, including autophagy, apoptosis, and inflammation. The compound has been shown to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. MN-64 has also been shown to induce autophagy and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-18(4-3-5-19(15)24(26)27)21(25)22-14-20(23-10-12-29-13-11-23)16-6-8-17(28-2)9-7-16/h3-9,20H,10-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSZIZHGQWEWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(azepan-1-ylsulfonyl)-N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B3309268.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B3309269.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3309284.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3309289.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B3309293.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3309305.png)

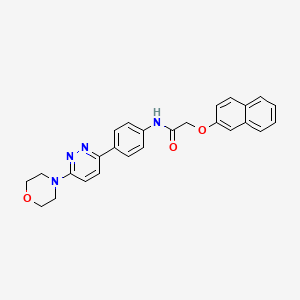
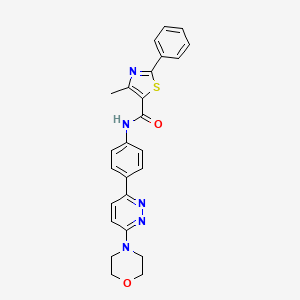
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309343.png)
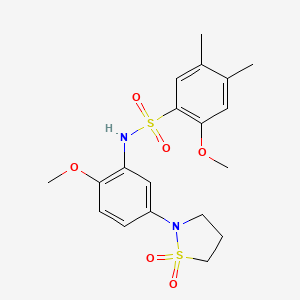
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)
